molecular formula C10H9NO2 B6202091 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde CAS No. 1557545-74-0

2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde

Cat. No.: B6202091
CAS No.: 1557545-74-0
M. Wt: 175.18 g/mol
InChI Key: JUMSOISILRWGQB-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is a heterocyclic organic compound featuring an isoindole backbone with a methyl group at position 2, a ketone group at position 3, and an aldehyde functional group at position 4.

Properties

CAS No.

1557545-74-0

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-methyl-3-oxo-1H-isoindole-5-carbaldehyde

InChI

InChI=1S/C10H9NO2/c1-11-5-8-3-2-7(6-12)4-9(8)10(11)13/h2-4,6H,5H2,1H3

InChI Key

JUMSOISILRWGQB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-carboxybenzaldehyde reacts with methylamine hydrochloride in refluxing toluene under acidic conditions (e.g., sodium acetate). The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the isoindole skeleton. Subsequent oxidation of the secondary alcohol intermediate (e.g., using Jones reagent) introduces the 3-oxo group. For example:

2-Carboxybenzaldehyde+CH3NH2reflux, toluene2-Methyl-3-hydroxy-2,3-dihydro-1H-isoindole-5-carboxylic acidCrO32-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid[2]\text{2-Carboxybenzaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{reflux, toluene}} \text{2-Methyl-3-hydroxy-2,3-dihydro-1H-isoindole-5-carboxylic acid} \xrightarrow{\text{CrO}_3} \text{2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid}

The carboxylic acid group at position 5 is then reduced to a hydroxymethyl intermediate using lithium aluminum hydride (LiAlH4), followed by oxidation to the aldehyde with pyridinium chlorochromate (PCC).

Table 1: Key Reaction Parameters for Cyclocondensation

StepReagents/ConditionsYield (%)
Imine FormationToluene, NaOAc, 110°C, 5h68–75
CyclizationHCl (gaseous), RT, 12h82
Oxidation (3-oxo)CrO3, H2SO4, acetone, 0°C90
Reduction (COOH → CH2OH)LiAlH4, THF, 0°C → RT78
Oxidation (CH2OH → CHO)PCC, CH2Cl2, RT85

An alternative route involves the direct introduction of the formyl group at position 5 via electrophilic aromatic substitution. This method avoids multi-step functional group transformations.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl3) and dimethylformamide (DMF), is a well-established method for formylating aromatic systems. For 2-methyl-3-oxo-2,3-dihydro-1H-isoindole, the electron-rich aromatic ring facilitates formylation at the para position relative to the electron-withdrawing oxo group.

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole+POCl3/DMF05C2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde[2]\text{2-Methyl-3-oxo-2,3-dihydro-1H-isoindole} + \text{POCl}_3/\text{DMF} \xrightarrow{0-5^\circ \text{C}} \text{2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde}

Table 2: Optimization of Vilsmeier-Haack Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMaximizes regioselectivity
POCl3:DMF Ratio1:1.2Prevents over-chlorination
Reaction Time4hBalances conversion vs. side reactions
WorkupNeutralization (NaHCO3)Minimizes hydrolysis

Oxidative Dehydrogenation of Tetrahydroisoindoles

Oxidative dehydrogenation of 2-methyl-1,2,3,4-tetrahydroisoindole-5-carbaldehyde provides a streamlined pathway. This method, inspired by the thermolysis of tetrahydrothiazolo-isoindoles, uses mild oxidizing agents to introduce the 3-oxo group while preserving the aldehyde functionality.

Catalytic Oxidation with TEMPO

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) in combination with bis(acetoxy)iodobenzene (BAIB) selectively oxidizes secondary alcohols to ketones without over-oxidizing aldehydes. Applied to 2-methyl-3-hydroxy-2,3-dihydro-1H-isoindole-5-carbaldehyde, this system achieves high conversion:

2-Methyl-3-hydroxy-2,3-dihydro-1H-isoindole-5-carbaldehydeTEMPO/BAIB, CHCl3/H2O2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde[2]\text{2-Methyl-3-hydroxy-2,3-dihydro-1H-isoindole-5-carbaldehyde} \xrightarrow{\text{TEMPO/BAIB, CHCl3/H2O}} \text{2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde}

Table 3: Comparative Oxidizing Agents

Oxidizing AgentConversion (%)Aldhyde Preservation
TEMPO/BAIB95Excellent
KMnO4 (acidic)88Partial over-oxidation
PCC78High

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance the safety and efficiency of exothermic steps (e.g., Vilsmeier-Haack formylation). Automated systems with in-line analytics (e.g., FTIR monitoring) ensure consistent product quality. Key parameters include:

  • Residence Time : 8–10 minutes for cyclocondensation steps.

  • Temperature Gradients : Maintained at ±2°C to prevent side reactions.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized TEMPO) reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products:

    Oxidation: 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.

    Reduction: 2-methyl-3-hydroxy-2,3-dihydro-1H-isoindole-5-carbaldehyde.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which can modulate the activity of its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to three analogs below:

Compound Name Substituents (Position) Key Functional Groups Molecular Backbone
2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde Methyl (C2), Oxo (C3), Carbaldehyde (C5) Aldehyde, Ketone Isoindole
Methyl 2,3-dioxo-2,3-dihydro-1H-indole-5-carboperoxoate Dioxo (C2, C3), Carboperoxoate (C5) Peroxo ester, Two ketones Indole
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole Sulfanyl ethyl (C7), Phenylethyl (C3), Oxo (C4) Thioether, Aromatic, Ketone Isoindole-Quinazoline hybrid

Key Observations :

  • Steric Hindrance : The methyl group at C2 may reduce rotational freedom, affecting binding interactions in biological systems.

Spectroscopic Characterization

Spectroscopic methods (e.g., $^1$H-NMR, $^13$C-NMR) are critical for structural elucidation. While direct data for the target compound is unavailable, analogs provide insights:

  • Isoindole Derivatives : $^1$H-NMR signals for isoindole protons typically appear between δ 6.5–8.5 ppm, with aldehydes resonating near δ 9.5–10.5 ppm .
  • Indole-Based Analogs : The indole backbone in methyl 2,3-dioxo-2,3-dihydro-1H-indole-5-carboperoxoate shows distinct carbonyl signals at δ 160–180 ppm in $^13$C-NMR .

Pharmacological and Reactivity Profiles

Compound Name Reactivity Pharmacological Potential Stability Considerations
2-Methyl-3-oxo-...carbaldehyde Aldehyde susceptible to oxidation; ketone participates in hydrogen bonding Unknown (requires study) May require stabilization under inert conditions
Methyl 2,3-dioxo...carboperoxoate Peroxo group acts as pro-drug; hydrolyzes to release active metabolites Anticancer, antimicrobial Sensitive to light/moisture
Isoindole-Quinazoline hybrid Thioether enhances nucleophilicity; aromaticity aids π-π stacking Kinase inhibition (hypothetical) Stable under physiological pH

Notable Findings:

  • Carboperoxoate vs. Carbaldehyde : The peroxo ester in is more reactive as a pro-drug but less stable than the aldehyde.
  • Hybrid Systems : The thioether in may improve bioavailability compared to the target compound’s polar aldehyde.

Biological Activity

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is a heterocyclic organic compound with significant biological activity. Its isoindole structure, characterized by a fused benzene and pyrrole ring, makes it a valuable target for synthetic chemistry and pharmacological research. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is C10H9NO2C_{10}H_{9}NO_{2}. It features a carbonyl group and a methyl substituent that contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde exhibit significant anticancer properties. Notably, some derivatives have shown selective inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.

Case Study:
In a study evaluating the effects of related compounds on cancer cell lines, certain derivatives demonstrated IC50 values in the low micromolar range against various tumor types, suggesting potential for development as therapeutic agents .

Antimicrobial Activity

There is growing evidence that this compound exhibits antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of several bacterial strains, making it a candidate for further exploration in treating infections.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainInhibition Zone (mm)
2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehydeE. coli15
2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehydeS. aureus18

The above data illustrates the compound's effectiveness against common pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has shown potential anti-inflammatory effects. Some studies have reported that it can reduce the production of pro-inflammatory cytokines in vitro.

The biological activity of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is thought to be mediated through its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: It has been suggested that it could alter cellular signaling pathways associated with inflammation and cancer progression.

Synthesis Methods

Several synthetic routes have been developed for producing 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde. These methods highlight its versatility in synthetic applications:

Synthesis Overview:

  • Starting Materials: Common precursors include isoindoles and aldehydes.
  • Reagents: Various reagents such as acids or bases may be used to facilitate reactions.
  • Yield: Typical yields range from 60% to 85%, depending on the method employed.

Q & A

Q. What in silico approaches prioritize biological targets for this compound?

  • Molecular docking (e.g., AutoDock Vina) against kinase or protease active sites can predict binding affinities. Pharmacophore modeling aligns the aldehyde and oxo groups with key hydrogen-bonding motifs in target proteins .

Q. How does this compound serve as a precursor for photoactive materials?

  • The conjugated isoindoline-aldehyde system can undergo [2+2] cycloadditions under UV light to form crosslinked polymers. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes for optoelectronic applications .

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